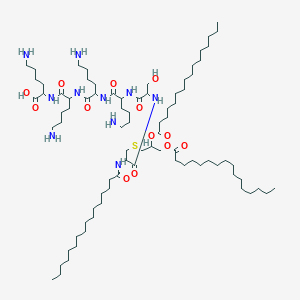

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Description

MyD88-Dependent NF-κB Pathway Activation

Pam3CSK4 binds to the TLR2/TLR1 heterodimer at the cell surface, inducing conformational changes that recruit the adaptor protein MyD88. This interaction triggers phosphorylation of IRAK4 and IRAK1, leading to activation of the IKK complex (IKKα/β/γ). Subsequent IκBα degradation permits NF-κB translocation to the nucleus, where it drives transcription of pro-inflammatory genes such as TNF-α , IL-6 , and IL-12 . In human monocytes, Pam3CSK4 induces NF-κB activation within 30 minutes, with peak activity at 3–6 hours .

Table 1: Key Signaling Events in TLR2/TLR1 Activation

| Pathway Component | Role in Pam3CSK4 Signaling | Effect |

|---|---|---|

| MyD88 | Adaptor protein recruitment | Initiates IRAK4 phosphorylation |

| IRAK1/4 | Kinase activation | Triggers IKK complex assembly |

| IκBα | NF-κB inhibitor | Degraded via ubiquitination |

| NF-κB (p50/p65) | Transcription factor | Induces cytokine gene expression |

MAPK Phosphorylation Dynamics (ERK1/2, JNK, p38)

Pam3CSK4 activates all three major MAPK pathways:

- ERK1/2 : Phosphorylated within 1 hour, sustaining NF-κB activity and cytokine production in macrophages .

- JNK : Mediates AP-1 activation, enhancing IL-6 and MMP-9 expression in endothelial cells .

- p38 : Regulates post-transcriptional cytokine stabilization but shows limited involvement in MMP regulation .

In bovine mammary epithelial cells (BMECs), Pam3CSK4 upregulates MMP-9 via ERK1/2 and JNK while suppressing MMP-2 through NF-κB feedback inhibition . Pretreatment with ERK1/2 (U0126) or JNK (SP600125) inhibitors abolishes MMP-9 induction, confirming pathway specificity .

Cross-Talk with Interferon-γ Receptor Signaling

Co-stimulation of human periodontal ligament stem cells (hPDLSCs) with Pam3CSK4 and IFN-γ synergistically enhances indoleamine 2,3-dioxygenase-1 (IDO-1) expression, a key enzyme in tryptophan catabolism linked to immune tolerance . While Pam3CSK4 alone induces IDO-1 mRNA, protein expression requires IFN-γ priming, highlighting TLR2-IFN-γ crosstalk in modulating local immune responses .

Properties

IUPAC Name |

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDPHAKKZGDBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H156N10O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1510.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The process begins with a Tentagel S Ram resin functionalized with a Rink amide linker, providing a stable platform for peptide elongation. The resin’s swelling properties in dimethylformamide (DMF) and dichloromethane (DCM) facilitate efficient coupling and washing cycles.

Sequential Amino Acid Coupling

The pentapeptide sequence Ser-Lys-Lys-Lys-Lys is assembled using automated SPPS with the following steps:

-

Coupling Reagents : HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activate carboxyl groups for amide bond formation.

-

Deprotection : Fmoc groups are removed with 20% piperidine in DMF (3 × 3 min cycles).

-

Capping : Unreacted amino groups are acetylated with acetic anhydride to prevent deletion sequences.

Cysteine Modification and Lipidation

The critical step in synthesizing Pam3Cys-Ser-(Lys)₄ involves introducing the palmitoyl-modified cysteine residue.

Cysteine Protection Strategies

-

Trt (Triphenylmethyl) Protection : The cysteine thiol is protected with Trt during SPPS, which is stable to piperidine but cleaved by trifluoroacetic acid (TFA).

-

Post-Synthetic Lipidation : After sequence assembly, Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is manually coupled to the resin-bound peptide using PyBOP and DiPEA (N,N-diisopropylethylamine). This introduces the branched palmitoyl chains at the cysteine sidechain.

N-Terminal Palmitoylation

Following deprotection of the N-terminal Fmoc group, tetradecyl isocyanate reacts with the free amine to add a third palmitoyl group, forming the final Pam3Cys structure.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% H₂O for 104 minutes. This mixture:

-

Removes side-chain protecting groups (e.g., Trt from cysteine).

-

Cleaves the peptide from the resin via acidolysis of the Rink amide linker.

-

Prevents re-oxidation of cysteine thiols with TIS as a scavenger.

The crude peptide is precipitated in cold diethyl ether and isolated via centrifugation.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Key Synthetic Challenges and Optimizations

Solubility Management

The lipophilic palmitoyl chains necessitate using 50% ethanol/water for solubilizing intermediates. Sonication and gentle heating (≤40°C) aid dissolution without degrading the peptide.

Avoiding Side Reactions

-

Disulfide Formation : TIS in the cleavage cocktail suppresses cysteine oxidation.

-

Racemization : Coupling at 0°C minimizes epimerization of the (RS)-2,3-di(palmitoyloxy)-propyl group.

Scalability and Reproducibility

Batch-to-batch consistency is achieved by:

-

Stoichiometric Control : 3-fold molar excess of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH ensures complete coupling.

-

Quality Control : In-process HPLC monitors each coupling step, reducing purification burdens.

Applications in Immunological Research

Pam3Cys-Ser-(Lys)₄’s TLR2 agonism makes it valuable for:

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH undergoes various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: The palmitoyl group can be replaced with other acyl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Acyl donors: Palmitoyl chloride, palmitoyl-CoA.

Major Products

The major products formed from these reactions include modified peptides with altered acylation patterns, which can affect their biological activity and stability .

Scientific Research Applications

Immunological Applications

Adjuvant Properties

Pam3CSK4 acts as a potent adjuvant, enhancing the efficacy of vaccines. It has been shown to be effective in parenteral, oral, and nasal immunizations. The compound promotes the activation of monocytes and macrophages, leading to the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This cytokine release is crucial for initiating adaptive immune responses, making Pam3CSK4 a candidate for improving vaccine formulations .

Mechanism of Action

Pam3CSK4 selectively activates TLR2, which plays a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLR2 triggers signaling pathways that lead to the translocation of nuclear factor kappa B (NF-κB) into the nucleus, enhancing the transcription of genes involved in immune responses . Additionally, it promotes tyrosine protein phosphorylation and activates extracellular signal-regulated kinases (ERK1/2) and mitogen-activated protein kinases (MAPKs), further amplifying immune signaling pathways .

Therapeutic Research

Cancer Immunotherapy

Research has indicated that Pam3CSK4 can enhance the effectiveness of cancer immunotherapies by stimulating tumor-associated macrophages and promoting anti-tumor immunity. In murine models, treatment with Pam3CSK4 has resulted in reduced tumor growth and improved survival rates by enhancing the cytotoxic activity of T cells against tumors .

Autoimmune Diseases

The compound's ability to modulate immune responses also makes it a candidate for treating autoimmune diseases. By promoting a balanced immune response, Pam3CSK4 may help alleviate symptoms associated with conditions like rheumatoid arthritis and multiple sclerosis. Studies have suggested that its administration can downregulate pro-inflammatory cytokines while promoting regulatory T cell development .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH involves its incorporation into cellular membranes, where it modulates the activity of membrane-associated proteins. The palmitoylation of cysteine residues enhances the hydrophobicity of the peptide, promoting its association with lipid rafts. This localization is critical for the function of many signaling proteins, including receptors and kinases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH, often referred to as PAM2CSK4, is a synthetic lipopeptide that has gained significant attention in biochemistry and molecular biology due to its potent biological activities. This compound is characterized by its palmitoylation, which enhances its interaction with cellular membranes and influences various biological processes.

- Molecular Formula : C81H156N10O13S

- Molecular Weight : 1510.23 g/mol

- CAS Number : 112208-00-1

Structure

PAM2CSK4 consists of a cysteine residue linked to a di-palmitoyloxy propyl group, followed by a sequence of serine and lysine residues. The palmitoylation allows for increased hydrophobicity, facilitating its incorporation into lipid membranes.

PAM2CSK4 acts primarily as an agonist for Toll-like receptor 2 (TLR2), a key player in the innate immune response. Upon binding to TLR2, PAM2CSK4 triggers several intracellular signaling pathways:

- Activation of NF-κB : This leads to the transcription of pro-inflammatory cytokines.

- Induction of Cytokine Release : It promotes the release of cytokines such as IL-1, IL-6, and TNF-α from macrophages and monocytes.

- Enhancement of Protein Phosphorylation : It activates ERK1/2 and MEK1/2 pathways, which are crucial for various cellular responses.

In Vitro Studies

Research has demonstrated that PAM2CSK4 effectively stimulates immune cells:

- Macrophage Activation : Studies show that PAM2CSK4 significantly enhances the phagocytic activity of macrophages and promotes the secretion of reactive oxygen species (ROS) and nitric oxide (NO) .

- Cytokine Production : In vitro experiments indicate that PAM2CSK4 induces a robust cytokine response in human monocytes, leading to increased levels of IL-1β, IL-6, and TNF-α .

Table 1: Summary of Biological Effects

| Effect | Observation | Reference |

|---|---|---|

| Cytokine Release | Increased IL-1β, IL-6, TNF-α | |

| Macrophage Activation | Enhanced phagocytosis and ROS production | |

| NF-κB Translocation | Promoted translocation in immune cells |

In Vivo Studies

PAM2CSK4 has also been evaluated in various animal models:

- Allergic Rhinitis Model : In a mouse model sensitized to allergens, PAM2CSK4 significantly reduced allergic symptoms and inflammation in bronchoalveolar lavage fluid (BALF) .

- Asthma Model : Administration of PAM2CSK4 resulted in decreased eosinophilia and inflammatory cell infiltration in BALF while promoting the production of IFN-γ and reducing IL-13 levels .

Research Applications

The unique properties of PAM2CSK4 make it an invaluable tool in various fields:

- Immunology : Used as an adjuvant in vaccine formulations to enhance immune responses.

- Cancer Research : Investigated for its potential to modulate tumor-associated immune responses.

- Infectious Diseases : Explored as a therapeutic agent for enhancing host defenses against pathogens.

Case Study: Immunological Applications

A study conducted by researchers demonstrated that PAM2CSK4 could enhance the efficacy of DNA vaccines by promoting robust immune responses through TLR activation. The results indicated improved antigen-specific antibody production and T-cell responses compared to controls lacking PAM2CSK4 .

Q & A

Q. What are the recommended synthesis protocols for this lipopeptide, and how does its structural complexity influence the methodology?

The compound is synthesized via solid-phase peptide synthesis (SPPS) with stepwise palmitoylation. The cysteine residue is modified with a (RS)-2,3-di(palmitoyloxy)-propyl group, requiring selective protection/deprotection strategies to ensure proper acylation. The lysine-rich C-terminus is assembled using Fmoc chemistry, followed by cleavage and purification via reverse-phase HPLC. Structural complexity necessitates rigorous analytical validation (e.g., mass spectrometry, NMR) to confirm the presence of three palmitoyl chains and correct stereochemistry .

Q. How should researchers handle solubility and storage to maintain the compound’s stability?

The lipopeptide is sparingly soluble in aqueous buffers. For in vitro use, dissolve in a 1:1 ethanol/water mixture (up to 1 mg/mL) . Store lyophilized powder at -20°C under desiccating conditions; avoid repeated freeze-thaw cycles of prepared solutions, as aggregation or hydrolysis may occur .

Q. What are the standard in vitro applications for studying this compound’s immunostimulatory effects?

It is widely used to activate Toll-like receptor 1/2 (TLR1/2) in macrophages, monocytes, or microglia. Typical protocols involve treating cells with 0.1–1 µg/mL for 6–24 hours to assess downstream responses (e.g., NF-κB activation, TNF-α/IL-6 secretion) . Include controls like TLR2-knockout cells or competitive inhibitors (e.g., OxPAPC) to confirm specificity .

Advanced Research Questions

Q. How does the stereochemistry of the cysteine-linked propyl moiety influence receptor specificity (TLR2/1 vs. TLR2/6)?

The (RS)-configuration of the 2,3-di(palmitoyloxy)-propyl group determines TLR dimer selectivity. The triacylated structure (Pam3CSK4) preferentially activates TLR2/1 heterodimers, mimicking bacterial lipopeptides, while diacylated analogs (e.g., Pam2CSK4) signal via TLR2/6. Comparative studies using HEK-TLR reporter cells or knockout models can validate receptor specificity .

Q. What experimental strategies address contradictions in pro-inflammatory cytokine induction across species or cell types?

Discrepancies (e.g., robust cytokine release in murine macrophages vs. minimal response in human whole blood) may arise from differences in TLR expression or regulatory pathways. To resolve this:

Q. How can researchers optimize the lipopeptide’s structure to enhance water solubility without compromising TLR2 affinity?

Modify the lysine tail by introducing polar residues (e.g., serine) or PEGylation. Alternatively, replace one palmitoyl chain with shorter fatty acids (e.g., myristate) and evaluate solubility via dynamic light scattering and TLR2 binding via surface plasmon resonance (SPR) .

Q. What methods are used to investigate cross-talk between TLR2 signaling and other immune pathways (e.g., MAPK/NF-κB)?

- Pharmacological inhibition : Pre-treat cells with BAY11-7082 (NF-κB) or SB202190 (p38 MAPK) to block specific pathways .

- Co-stimulation assays : Combine with ligands for TLR4 (LPS) or TLR3 (poly(I:C)) to study synergy/antagonism .

- Phosphoproteomics : Quantify phosphorylation kinetics of signaling nodes (e.g., IκBα, ERK1/2) via Western blot or multiplex assays .

Q. How does the S-[2,3-bis(palmitoyloxy)propyl] moiety impact biosynthetic pathways in natural lipopeptide producers (e.g., Streptomyces)?

While the synthetic route is established, biosynthesis in microbes remains unclear. Hypothesize enzymatic steps (e.g., acyltransferases) using gene knockout libraries in Streptomyces spp. and metabolomic profiling to trace intermediate lipid modifications .

Methodological Notes

- Data Validation : Always include endotoxin testing (LAL assay) to rule out LPS contamination, which can confound TLR4-mediated effects .

- Structural Confirmation : Use MALDI-TOF/ESI-MS for molecular weight verification and 2D NMR (e.g., COSY, HSQC) to resolve palmitoyl chain positions .

- In Vivo Relevance : For translational studies, compare murine data with human primary cell models (e.g., PBMCs) to assess clinical applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.